1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one
Description
Properties
CAS No. |
1780803-44-2 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-tert-butylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(12)8-5-6-11(10-8)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
LSFOAQWDEUACDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One
Strategic Retrosynthetic Approaches
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. ias.ac.inicj-e.org For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, two primary retrosynthetic disconnections are considered:
C3-Acetyl Bond Disconnection: The most direct approach involves disconnecting the bond between the acetyl group and the pyrazole (B372694) ring. This leads to a 1-tert-butyl-1H-pyrazol-3-yl synthon and an acetyl cation synthon. The synthetic equivalents for these would be a 3-lithiated, 3-magnesiated, or 3-boronic acid/ester derivative of 1-tert-butyl-1H-pyrazole, which would react with an acylating agent like acetyl chloride or acetic anhydride (B1165640). Alternatively, this disconnection suggests a Friedel-Crafts acylation of the pre-formed 1-tert-butyl-1H-pyrazole ring.
Pyrazole Ring Disconnection (Cyclization): A more fundamental approach is to deconstruct the pyrazole ring itself. The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles. advancechemjournal.com This disconnection breaks the N1-C5 and C3-N2 bonds, leading to tert-butylhydrazine (B1221602) and a 1,3-dicarbonyl compound, specifically a derivative of pentane-2,4-dione where one of the methyl groups is activated for cyclization at the C3 position.
These two main strategies pave the way for the various synthetic methodologies discussed below.
Classical Synthetic Routes and Modifications
Classical methods remain foundational for pyrazole synthesis, often relying on cyclocondensation reactions.
The most common classical route for synthesizing pyrazoles is the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. researchgate.net To achieve the specific substitution pattern of the target molecule, tert-butylhydrazine (or its hydrochloride salt) is reacted with a suitable 1,3-dicarbonyl equivalent. nih.gov
The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the tert-butyl group) is a critical consideration. With an unsymmetrical diketone like acetylacetone, the reaction with a substituted hydrazine can lead to a mixture of regioisomers. However, using precursors with differential reactivity at the carbonyl positions can steer the reaction toward the desired 1,3-substituted product.
A representative reaction scheme is the condensation of tert-butylhydrazine with 4,4-dimethoxybutan-2-one. The more reactive ketone carbonyl reacts first with the hydrazine, and subsequent cyclization and elimination of methanol (B129727) and water afford the 1,3-substituted pyrazole. The resulting pyrazole can then be acylated, although this often leads to challenges with regioselectivity, as discussed in the next section.
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| tert-Butylhydrazine HCl | 4,4-Dimethoxybutan-2-one | Ethanol (B145695), Reflux | 1-tert-butyl-3-methyl-1H-pyrazole | N/A |
| 1-tert-butyl-3-methyl-1H-pyrazole | Acetyl Chloride / AlCl₃ | CS₂ | 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one | rsc.org |
This table illustrates a potential classical multi-step route. Note that direct acylation of 1-tert-butyl-3-methyl-1H-pyrazole would likely yield the 4-acylated product based on literature precedents.
Directly functionalizing a pre-formed pyrazole ring is an attractive, atom-economical strategy. The primary method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. wikipedia.org However, the application of this reaction to pyrazoles is not straightforward. The pyrazole ring contains two nitrogen atoms: a pyridine-like nitrogen (N2) that is basic and a pyrrole-like nitrogen (N1) that is less basic, especially when substituted.
The basic N2 atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the pyrazole ring towards electrophilic substitution. If the reaction does proceed, substitution typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. rsc.org Friedel-Crafts acylation of N-methyl and N-phenylpyrazoles has been shown to yield the 4-pyrazolyl ketones. rsc.org Therefore, direct Friedel-Crafts acylation is generally not a viable method for synthesizing 3-acylpyrazoles like the target compound.
Modern Catalytic Transformations
To overcome the limitations of classical methods, modern catalytic transformations, particularly those mediated by transition metals, have become powerful tools for the regioselective functionalization of heterocycles.
Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon bonds. ktu.edu The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is particularly versatile. nih.govpsu.edu
To synthesize 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one via this method, a common strategy involves preparing a 3-halo or 3-triflyloxy-1-tert-butyl-1H-pyrazole intermediate. This intermediate can then be coupled with a suitable organoboron reagent that serves as an acetyl group equivalent. However, a more direct and modern approach is the coupling of a pyrazole derivative with an acyl chloride. mdpi.com
A highly effective route involves the following steps ktu.edu:
Preparation of a Pyrazol-3-one: Start with a readily available pyrazol-3-one precursor.
Triflation: Convert the hydroxyl group of the pyrazol-3-one to a highly reactive triflate (-OTf) group using triflic anhydride (Tf₂O). Pyrazole triflates are excellent substrates for palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling: Couple the 3-triflyloxy-pyrazole with a boronic acid derivative. For acylation, one could use a vinylboronic acid ester followed by oxidative cleavage, or more directly, couple with an acyl donor. Recent developments have shown the feasibility of using acyl chlorides directly in Suzuki-type reactions. mdpi.com
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref. |
| 3-Triflyloxy-1-phenyl-1H-pyrazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-1-phenyl-1H-pyrazole | ktu.edu |
| 3-Chloroindazole | Phenylboronic acid | Pd₂dba₃ / XPhos | K₃PO₄ | 3-Phenylindazole | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ | 4-Aryl-3,5-dinitro-1H-pyrazole | rsc.org |
This table summarizes conditions for Suzuki-Miyaura couplings on various pyrazole cores, demonstrating the versatility of the method.
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful field in synthesis, often providing alternatives to metal-based catalysts. researchgate.net In the context of pyrazole synthesis, organocatalysis has been effectively employed in the construction of the pyrazole ring itself.
For instance, a general and highly regioselective organocatalytic inverse-electron-demand [3+2] cycloaddition has been developed between carbonyl compounds and diazoacetates. nih.gov This reaction, often catalyzed by secondary amines like pyrrolidine, can generate highly substituted pyrazoles from readily available starting materials at room temperature. nih.gov While this method may not directly yield the target ketone, it provides a modern and efficient route to construct complex pyrazole cores that can be further elaborated.
Additionally, organocatalytic methods have been developed for the asymmetric functionalization of pyrazolones, which are tautomers of hydroxypyrazoles. acs.org These methods can be used to create chiral pyrazole-containing scaffolds, which are valuable in pharmaceutical research. The pyrazolone (B3327878) can then be converted to a pyrazole triflate and subjected to cross-coupling reactions as described previously.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering distinct advantages over conventional heating methods. This approach utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to drastic reductions in reaction time, increased product yields, and improved purity.
In the context of pyrazole synthesis, microwave irradiation has been successfully employed to drive the cyclocondensation reactions that form the core heterocyclic ring. For instance, the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives can be completed in minutes under microwave heating, compared to several hours required for traditional refluxing. Studies have shown that solvent-free conditions or the use of high-boiling point, polar solvents like DMF can be particularly effective, as these media efficiently absorb microwave energy. The temperature of the reaction, precisely controlled in modern microwave reactors, can also dictate the product outcome, allowing for selective synthesis of pyrazoles over their 4,5-dihydro-1H-pyrazole precursors.
One study compared conventional heating with microwave irradiation for the synthesis of pyrazole derivatives, demonstrating a significant rate enhancement and yield improvement with the latter. While a conventional method required 7-9 hours to achieve a 70-82% yield, the microwave-assisted approach furnished the products in just 9-10 minutes with yields of 79-92%. Another report highlighted a one-pot, three-component synthesis of pyrazole scaffolds where microwave heating at 150 °C reduced the reaction time from 10-15 hours (reflux) to just 4-10 minutes.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional (Reflux) | 7–9 hours | 70–82 | |
| Microwave-Assisted | 9–10 minutes | 79–92 | |
| Conventional (Reflux) | 10–15 hours | N/A | |
| Microwave-Assisted | 4–10 minutes | N/A |
This methodology's applicability to the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is predicated on the reaction between an appropriate 1,3-dicarbonyl precursor and tert-butylhydrazine, where microwave energy can significantly enhance the rate and efficiency of the cyclization and dehydration steps.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. This green chemistry approach often results in higher yields, shorter reaction times, and milder reaction conditions compared to silent (non-irradiated) processes.
The synthesis of pyrazole derivatives has been shown to benefit from ultrasonic irradiation. For example, a one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones was efficiently catalyzed by triethylamine (B128534) in ethanol under ultrasound. This method highlights advantages such as the use of an inexpensive catalyst, easy workup, and improved yields in an environmentally benign solvent. Similarly, the synthesis of pyrazolone derivatives from diazo compounds and hydrazines was effectively carried out using ultrasound, yielding pure products in high yields without the need for further purification. These examples underscore the potential of sonochemistry to facilitate the condensation reactions required for forming the pyrazole core of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one.
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), represents a frontier in solvent-free synthesis. This technique can lead to the formation of novel products, improve reaction rates, and eliminate the need for hazardous solvents, aligning perfectly with the principles of green chemistry. While the application of mechanochemistry to the specific synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is not extensively documented in the reviewed literature, its use in other heterocyclic syntheses suggests high potential. The principles involve intimate mixing of solid reactants, increasing reactive surface areas, and providing the activation energy for the reaction through mechanical force. This solvent-free approach could offer a highly sustainable route to the target compound.
Optimization of Reaction Parameters and Yield Enhancement
Maximizing the yield and purity of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one requires careful optimization of several key reaction parameters. The interplay between solvent, temperature, catalyst, and reactant stoichiometry is crucial in directing the reaction towards the desired product and minimizing side reactions.
Solvent Polarity and Temperature Effects
The choice of solvent plays a critical role in pyrazole synthesis, influencing both reaction rates and regioselectivity. The polarity of the solvent can affect the solubility of reactants and the stability of reaction intermediates and transition states. For the cyclocondensation of 1,3-dicarbonyls with hydrazines, studies have shown that aprotic dipolar solvents (e.g., DMF, DMAc) can give better results than polar protic solvents like ethanol, particularly by accelerating dehydration steps. However, greener solvents like water and ethanol are also frequently used, sometimes in combination with microwave or ultrasound to enhance reaction efficiency.
Temperature is another critical parameter. It not only affects the reaction rate but can also control the product distribution. For instance, in the reaction between 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines, milder temperature conditions favor the formation of the intermediate 4,5-dihydro-1H-pyrazoles, while more drastic temperatures promote dehydration to the final pyrazole product. A temperature-controlled divergent synthesis of different pyrazole derivatives has been developed by simply tuning the reaction temperature, affording desired products in moderate to excellent yields.
Table 2: Effect of Solvent on Pyrano[2,3-c]pyrazole Synthesis Yield
| Solvent | Yield (%) | Reference |
|---|---|---|
| Water | 92 | |
| Ethanol | 75 | |
| Methanol | 68 | |
| Acetonitrile | 65 | |
| Dichloromethane | 50 |
Data derived from a study on ZnO nanoparticle-catalyzed synthesis of pyrano[2,3-c]pyrazole-5-carboxylate derivatives at room temperature.
Ligand and Catalyst Design for Improved Efficiency
The efficiency and selectivity of pyrazole synthesis can be significantly enhanced through the use of catalysts. A wide range of catalysts, from simple acids and bases to complex transition metal systems, have been developed. For instance, copper triflate has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. Ruthenium carbonyl complexes combined with specific N-heterocyclic carbene (NHC)-diphosphine ligands have been shown to catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles.
The design of the ligand is paramount in transition metal catalysis. Protic pyrazole ligands, for example, can participate directly in the reaction mechanism through their acidic NH protons, acting as proton-responsive platforms that facilitate bond cleavage and formation. The electronic and steric properties of ligands can be fine-tuned to optimize catalytic activity. In some cases, the catalytic activities of metal complexes are dependent not only on the organic ligand but also on the inorganic anion coordinated to the metal center. The development of novel ligands and catalysts continues to be a major focus for improving the efficiency and scope of pyrazole synthesis.
Stoichiometry and Concentration Effects
The ratio of reactants is a fundamental parameter that can significantly impact the outcome of a chemical reaction. In the Knorr synthesis of pyrazoles from unsymmetrical 1,3-diketones, the reactant stoichiometry can influence the ratio of the resulting regioisomers. Kinetic studies have revealed that adjusting the excess of either the diketone or the hydrazine can alter the relative rates of competing reaction pathways, thus affecting the final product distribution. For the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, precise control over the molar ratio of the 1,3-dicarbonyl precursor and tert-butylhydrazine is essential to maximize the conversion to the desired product and minimize the formation of side products or unreacted starting materials. The concentration of reactants can also influence reaction kinetics, with higher concentrations generally leading to faster reaction rates, although this must be balanced against potential issues with solubility and heat dissipation.
High-Throughput Experimentation in Synthesis Optimization
High-Throughput Experimentation (HTE) is a powerful methodology used to accelerate research and development by running a large number of experiments in parallel. nih.govyoutube.com This approach is particularly valuable in pharmaceutical and chemical research for rapidly optimizing reaction conditions to improve yield, reduce reaction time, and identify novel catalysts. nih.gov While specific HTE applications for the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one are not extensively documented in public literature, the principles of HTE can be directly applied to its synthesis.
The synthesis of the pyrazole core typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, this would involve reacting tert-butylhydrazine with a suitable diketone precursor. HTE can be employed to screen a wide array of variables in this synthesis simultaneously. Using automated robotic systems, researchers can test hundreds of conditions in miniaturized formats, such as 96-well or 1536-well plates. nih.govarizona.edu
Key parameters that can be optimized using HTE include:
Catalysts: Screening various Lewis and Brønsted acids or bases to enhance the rate and selectivity of the cyclocondensation reaction.
Solvents: Evaluating a diverse panel of solvents, from traditional organic solvents to greener alternatives, to determine their effect on yield and purity.
Temperature: Running parallel reactions at a range of temperatures to identify the optimal energy profile for the synthesis.
Reagent Stoichiometry: Fine-tuning the molar ratios of reactants to maximize the conversion of the limiting reagent and minimize side products.
The data generated from these parallel experiments are rapidly analyzed to identify "hits" or optimal conditions, which can then be scaled up for larger-scale production. youtube.com This data-driven approach significantly reduces the time and resources required compared to traditional one-variable-at-a-time optimization. nih.gov
Interactive Data Table: Hypothetical HTE Screen for Synthesis Optimization
This table illustrates a potential HTE setup for optimizing the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one. Users can filter by catalyst, solvent, or temperature to see the resulting product yield.
| Experiment ID | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| HTE-001 | Sc(OTf)₃ | Toluene | 80 | 65 |
| HTE-002 | Sc(OTf)₃ | Toluene | 100 | 72 |
| HTE-003 | Sc(OTf)₃ | Dioxane | 80 | 68 |
| HTE-004 | Sc(OTf)₃ | Dioxane | 100 | 75 |
| HTE-005 | p-TsOH | Toluene | 80 | 55 |
| HTE-006 | p-TsOH | Toluene | 100 | 61 |
| HTE-007 | p-TsOH | Dioxane | 80 | 58 |
| HTE-008 | p-TsOH | Dioxane | 100 | 64 |
| HTE-009 | None | Ethanol | 78 | 45 |
| HTE-010 | None | Ethanol | 90 | 52 |
| HTE-011 | K₂CO₃ | DMF | 100 | 78 |
| HTE-012 | K₂CO₃ | DMF | 120 | 85 |
Principles of Sustainable Synthesis Applied to 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one
The application of green chemistry principles to the synthesis of chemical compounds is essential for minimizing environmental impact and improving process safety and efficiency. jetir.org These principles guide the development of synthetic routes that reduce waste, conserve energy, and utilize renewable resources.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.
A common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. A plausible pathway to 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is the reaction of tert-butylhydrazine with 3-acetyl-2,4-pentanedione.
The reaction is as follows: C₄H₁₂N₂ (tert-butylhydrazine) + C₇H₁₀O₃ (3-acetyl-2,4-pentanedione) → C₉H₁₄N₂O (1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one) + 2 H₂O
The atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product.
Interactive Data Table: Atom Economy Calculation
This table details the calculation of the theoretical atom economy for the postulated synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| tert-Butylhydrazine | C₄H₁₂N₂ | 88.15 | Reactant |
| 3-Acetyl-2,4-pentanedione | C₇H₁₀O₃ | 142.15 | Reactant |
| 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one | C₉H₁₄N₂O | 166.22 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Total Reactant Mass | 230.30 | ||
| Atom Economy (%) | 72.18% | (166.22 / 230.30) * 100 |
The calculated atom economy of 72.18% indicates that a significant portion of the reactant mass is converted into byproducts (in this case, two molecules of water). While this is a limitation of condensation reactions, other metrics like Reaction Mass Efficiency (RME) and Yield Economy (YE) provide a more complete picture by factoring in the actual yield and materials used. nih.gov Improving reaction efficiency involves optimizing conditions to achieve high yields, thereby maximizing the practical conversion of starting materials into the final product and reducing waste. nih.gov
Green Solvent and Solvent-Free Reaction Development
The choice of solvent is a critical factor in sustainable synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. thieme-connect.com The development of synthetic protocols for pyrazoles using green solvents or solvent-free conditions represents a significant advancement in sustainable chemistry. researchgate.netsci-hub.se
Green Solvents: Traditional syntheses of pyrazoles often employ volatile organic compounds (VOCs) like toluene, DMF, or chlorinated solvents. Green alternatives aim to replace these hazardous substances with more benign options. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. thieme-connect.com Ethanol is another excellent choice, as it is a bio-based and renewable solvent. jetir.org The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, often facilitated by catalysts or surfactants to overcome solubility issues. thieme-connect.com
Solvent-Free Reactions: Eliminating the solvent entirely is another key strategy in green chemistry. Solvent-free reactions can be achieved through several methods:
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often accelerating reaction rates and allowing for syntheses to be completed in minutes without a bulk solvent. gsconlinepress.comnih.gov
Grinding/Mechanochemistry: Reactants are physically ground together, providing the energy needed to initiate the reaction without a solvent medium. nih.gov
Thermal Condensation: Simply heating a mixture of the solid reactants can be sufficient to drive the reaction to completion, as demonstrated in the synthesis of some substituted pyrazoles. researchgate.netuj.ac.zamdpi.com
Interactive Data Table: Comparison of Synthetic Conditions for Pyrazoles
This table compares traditional, green solvent, and solvent-free methods applicable to pyrazole synthesis.
| Method | Solvent | Typical Conditions | Advantages | Disadvantages |
| Traditional | Toluene, DMF, CH₂Cl₂ | Reflux, 80-150 °C | Good solubility for many reactants | Use of toxic/volatile solvents, high energy consumption, waste generation |
| Green Solvent | Water, Ethanol | Room temp to reflux, often with catalyst | Environmentally benign, safer, low cost thieme-connect.com | Potential solubility issues, may require catalysts or surfactants |
| Solvent-Free (MW) | None | Microwave irradiation (e.g., 300W) | Very short reaction times, high yields, energy efficient nih.gov | Requires specialized equipment, potential for localized overheating |
| Solvent-Free (Grinding) | None | Mortar and pestle at room temp | Simplicity, low energy use, minimal waste nih.gov | May not be suitable for all substrates, can be difficult to scale up |
Sophisticated Spectroscopic and Structural Elucidation of 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One
X-ray Crystallographic Analysis
The solid-state structure of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one provides fundamental insights into its molecular geometry and the forces governing its crystal lattice.
Determination of Solid-State Molecular Architecture
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.949(6) |
| b (Å) | 9.930(5) |
| c (Å) | 20.125(13) |
| β (°) | 98.51(3) |
| Volume (ų) | 2164(2) |
| Z | 4 |
This table presents hypothetical crystallographic data for illustrative purposes.
Intermolecular Interactions and Crystal Packing Motifs
In the crystalline state, molecules of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one are arranged in a specific, repeating pattern determined by various intermolecular forces. While lacking strong hydrogen bond donors, the molecule can participate in weaker C-H···O and C-H···N interactions. The carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor. These interactions, along with van der Waals forces, dictate the packing of the molecules in the crystal lattice, influencing properties such as melting point and solubility. The packing arrangement often involves motifs where the bulky tert-butyl groups are oriented to minimize steric hindrance.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques provide a powerful toolkit for elucidating the structure and dynamics of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one in solution.
2D-NMR Techniques for Connectivity and Proximity Assignments (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this molecule, COSY spectra would show correlations between the protons on the pyrazole (B372694) ring, helping to distinguish them. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon atom attached to each proton. youtube.comemerypharma.com For instance, the signals for the methyl and methine protons of the ethanone and pyrazole moieties can be directly linked to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes longer). youtube.comemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the tert-butyl group. For example, correlations from the methyl protons of the ethanone group to the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This provides information about the molecule's conformation in solution. For instance, NOESY could reveal through-space interactions between the protons of the tert-butyl group and the protons on the pyrazole ring, confirming their relative orientation.
| Technique | Information Provided |
| COSY | ¹H-¹H scalar couplings (connectivity through bonds) |
| HSQC | Direct ¹H-¹³C correlations (one-bond connectivity) |
| HMBC | Long-range ¹H-¹³C correlations (two- to three-bond connectivity) |
| NOESY | ¹H-¹H spatial proximity (through-space correlations) |
Dynamic NMR for Conformational Exchange Studies
The tert-butyl group attached to the pyrazole ring can exhibit restricted rotation, particularly at lower temperatures. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be employed to investigate such conformational exchange processes. At higher temperatures, rapid rotation around the N-C(tert-butyl) bond would result in a single, sharp signal for the three methyl groups of the tert-butyl moiety. As the temperature is lowered, this rotation may slow down on the NMR timescale, potentially leading to broadening of the signal and eventual splitting into separate signals if distinct conformers are populated.
Solid-State NMR for Polymorphic Forms
Solid-state NMR (ssNMR) is a valuable technique for characterizing crystalline and amorphous solids, especially for identifying and distinguishing between different polymorphic forms. rsc.org Polymorphs are different crystalline arrangements of the same molecule, which can have different physical properties. While X-ray crystallography provides detailed information on a single crystal, ssNMR can analyze bulk powder samples. For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would provide a spectrum where the chemical shifts are sensitive to the local electronic environment and molecular packing. Different polymorphs would be expected to show distinct ¹³C ssNMR spectra, allowing for their identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Delineation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule and for elucidating its fragmentation patterns under ionization. For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one (C₉H₁₄N₂O), the monoisotopic mass is calculated to be 166.11061 Da. uni.lu HRMS analysis provides experimental mass values with high accuracy, allowing for the unambiguous confirmation of the molecular formula.
The predicted collision cross section (CCS) values, which relate to the ion's shape and size, for various adducts of the target molecule have been calculated. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to provide further structural insights.
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.11789 |
| [M+Na]⁺ | 189.09983 |
| [M-H]⁻ | 165.10333 |
| [M+NH₄]⁺ | 184.14443 |
| [M+K]⁺ | 205.07377 |
This data is based on theoretical predictions and may not represent actual experimental values.
The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, the fragmentation upon electron impact is expected to proceed through several key pathways. A primary fragmentation event would be the cleavage of the bond between the carbonyl group and the pyrazole ring, leading to the formation of an acetyl cation ([CH₃CO]⁺) with an m/z of 43. Another significant fragmentation pathway involves the loss of the tert-butyl group. The tert-butyl cation ([C₄H₉]⁺) is a stable carbocation and would result in a fragment with an m/z of 57. The cleavage of the N-N bond, a common fragmentation route in pyrazoles, can also occur, leading to various smaller charged fragments. rsc.org The molecular ion itself ([M]⁺) would be observed at an m/z of 166.
A plausible fragmentation pathway is delineated as follows:
Molecular Ion Formation : C₉H₁₄N₂O + e⁻ → [C₉H₁₄N₂O]⁺• (m/z = 166)
Loss of Acetyl Group : [C₉H₁₄N₂O]⁺• → [C₇H₁₁N₂]⁺ + •COCH₃ (m/z = 123)
Loss of tert-Butyl Group : [C₉H₁₄N₂O]⁺• → [C₅H₅N₂O]⁺ + •C(CH₃)₃ (m/z = 109)
Formation of Acetyl Cation : [C₉H₁₄N₂O]⁺• → [CH₃CO]⁺ + •C₈H₁₁N₂ (m/z = 43)
Formation of tert-Butyl Cation : [C₉H₁₄N₂O]⁺• → [C(CH₃)₃]⁺ + •C₅H₅N₂O (m/z = 57)
Vibrational Spectroscopy: Infrared and Raman Analysis of Functional Group Modes
Infrared (IR) Spectroscopy:
The IR spectrum of a molecule reveals the vibrational modes that result in a change in the molecular dipole moment. For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, several characteristic absorption bands are expected. The most prominent of these is the carbonyl (C=O) stretching vibration, which for acetylpyrazoles typically appears in the range of 1650-1700 cm⁻¹. bohrium.com The exact position is influenced by the electronic effects of the pyrazole ring. The pyrazole ring itself exhibits characteristic vibrations, including C=N and C=C stretching modes, which are often observed as combined bands in the 1500-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the tert-butyl and methyl groups will appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations are expected in the 1200-1300 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | 1650 - 1700 |
| C=N / C=C (pyrazole ring) | Stretching | 1500 - 1600 |
| C-H (tert-butyl, methyl) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1200 - 1300 |
This data is based on typical ranges for similar compounds and may not represent actual experimental values.
Raman Spectroscopy:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O | Stretching | 1650 - 1700 |
| Pyrazole Ring | Ring Breathing | 900 - 1100 |
| C-H (tert-butyl, methyl) | Symmetric Stretching | 2850 - 2950 |
| C-C (tert-butyl) | Symmetric Stretching | 700 - 800 |
This data is based on typical ranges for similar compounds and may not represent actual experimental values.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazole ring, being an aromatic heterocycle, possesses a π-electron system. The acetyl group introduces a carbonyl chromophore with non-bonding (n) electrons on the oxygen atom. Generally, pyrazole derivatives exhibit absorption maxima in the range of 200-360 nm. physchemres.org The π → π* transitions, which are typically of higher energy and intensity, are associated with the pyrazole ring's conjugated system. The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is expected to appear at a longer wavelength and be of lower intensity.
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Pyrazole ring, C=O | 200 - 280 |
| n → π | C=O | 280 - 360 |
This data is based on typical ranges for similar compounds and may not represent actual experimental values.
Fluorescence Spectroscopy:
Fluorescence is the emission of light from a molecule after it has absorbed light. While pyrazole itself is not fluorescent, many of its derivatives exhibit fluorescence, with the emission properties being highly dependent on the nature and position of substituents. The presence of the acetyl group and the tert-butyl group on the pyrazole ring in 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one may influence its potential fluorescence. If the compound is fluorescent, the emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would also be a key parameter to determine. The influence of the tert-butyl group on the photophysics is generally weak, often resulting in a small increase in the Stokes shift. mdpi.com Without experimental data, it is difficult to predict the exact fluorescence behavior of this specific compound.
Chemical Reactivity and Functional Group Transformations of 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One
Reactions at the Ketone Carbonyl Moiety
The acetyl group attached to the pyrazole (B372694) ring is a key site for chemical modifications. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions typical of methyl ketones.
The electrophilic carbon atom of the carbonyl group in 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is susceptible to attack by nucleophiles. This fundamental reaction class leads to the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol. The general mechanism involves the approach of a nucleophile to the carbonyl carbon, often following a trajectory described by the Bürgi-Dunitz angle. academie-sciences.fr Computational studies have refined the understanding of this trajectory, confirming that the nucleophile does not add perpendicularly to the C=O bond. academie-sciences.fr
Common nucleophilic addition reactions applicable to this ketone include:
Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup would convert the ketone into a tertiary alcohol.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl to form tertiary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) yields a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.
These reactions are foundational in organic synthesis for creating new carbon-carbon bonds and introducing new functional groups. academie-sciences.fr
Like other ketones with α-hydrogens, 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can form enols and enolates. The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form a resonance-stabilized enolate anion.
Enolates are powerful nucleophiles in their own right, capable of participating in a wide range of bond-forming reactions. mdpi.com The choice of base is crucial for controlling the reaction pathway. For instance, bulky bases like potassium tert-butoxide are often used to promote enolate formation while minimizing competitive nucleophilic addition of the base itself to the carbonyl carbon. mdpi.com The resulting enolate can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reactions).
| Feature | Description | Relevance to 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one |
|---|---|---|
| Enol Form | A constitutional isomer of the ketone, formed by the migration of a proton from the α-carbon to the carbonyl oxygen. | The compound can exist in equilibrium with its enol tautomer, (Z)-1-(1-(tert-butyl)-1H-pyrazol-3-yl)ethen-1-ol. |
| Enolate Formation | Deprotonation at the α-carbon using a base (e.g., LDA, potassium tert-butoxide) to form a nucleophilic anion. mdpi.com | This is a key step for subsequent C-C bond-forming reactions at the α-position. |
| Reactivity | The enolate can act as a carbon-centered nucleophile, attacking electrophiles. mdpi.com | Enables reactions such as alkylation and acylation on the methyl group of the acetyl moiety. |
The ability to form an enolate allows 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one to participate in various condensation reactions. These reactions are vital for building larger molecular frameworks. One of the most common is the aldol (B89426) condensation, where the enolate attacks another carbonyl compound.
Furthermore, related pyrazole structures are known to undergo condensation reactions. For example, 5-aminopyrazole derivatives readily condense with aldehydes to form N-pyrazolyl imines. mdpi.comresearchgate.netmdpi.com Another relevant transformation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. This reaction has been used to synthesize chalcone-like molecules from acetyl-substituted pyrazoles. nih.gov
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Aldol Condensation | Two molecules of the ketone or one molecule of the ketone and another enolizable carbonyl compound. | β-hydroxy ketone, which can dehydrate to an α,β-unsaturated ketone. |
| Claisen-Schmidt Condensation | The ketone and a non-enolizable aldehyde (e.g., benzaldehyde). nih.gov | An α,β-unsaturated ketone (chalcone analog). |
| Mannich Reaction | The ketone, formaldehyde, and a primary or secondary amine. | A β-amino-ketone, known as a Mannich base. |
The ketone functionality can be readily transformed through reduction and oxidation processes.
Reduction: The carbonyl group can be reduced to a secondary alcohol. This is typically achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would effectively reduce the ketone to 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-ol. This type of reduction is common for converting carbonyls to alcohols in related heterocyclic systems. mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also be employed.
Oxidation: While oxidation of simple ketones is less common, the Baeyer-Villiger oxidation can be applied. This reaction uses a peroxyacid (e.g., m-CPBA) to convert the ketone into an ester. In this case, it would likely yield 1-(1-(tert-butyl)-1H-pyrazol-3-yl)ethyl acetate, although the migratory aptitude of the pyrazolyl group versus the methyl group would determine the exact product.
Functionalization of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle and can undergo reactions that modify the ring itself, most notably electrophilic aromatic substitution.
The pyrazole ring can be functionalized via electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. youtube.comyoutube.com The outcome of such reactions is governed by the directing effects of the substituents already present on the ring.
In 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, the ring has two substituents:
N-tert-butyl group: This alkyl group is electron-donating and is considered an activating group, analogous to alkyl groups on benzene (B151609) which direct incoming electrophiles to the ortho and para positions. libretexts.org
Acetyl group at C3: This is a carbonyl-containing group, which is strongly electron-withdrawing and deactivating. It acts as a meta-director. pressbooks.pub
In the pyrazole system, the C4 position is generally the most electron-rich and susceptible to electrophilic attack. The combined electronic effects of the activating N-tert-butyl group and the deactivating acetyl group at C3 both favor substitution at the C5 position. However, the inherent reactivity of the C4 position often dominates. Reactions like the Vilsmeier-Haack reaction (formylation) on similar pyrazole precursors are known to occur at the C4 position. nih.gov Therefore, electrophilic substitution on 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is predicted to occur predominantly at the C4 position.
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(1-tert-butyl-4-nitro-1H-pyrazol-3-yl)ethan-1-one |
| Halogenation | Br₂ / FeBr₃ or NBS | 1-(1-tert-butyl-4-bromo-1H-pyrazol-3-yl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 1-(1-tert-butyl-3-acetyl-1H-pyrazol-4-yl)sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-acyl-1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one |
Directed Metalation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org The process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong organolithium base, followed by quenching the resulting organolithium species with an electrophile. baranlab.orgresearchgate.net For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, both the pyrazole ring nitrogens and the acetyl group could potentially act as DMGs.
While specific literature on the directed metalation of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is not extensively available, the principles of DoM on related heterocyclic systems suggest plausible reaction pathways. The N-1 nitrogen of the pyrazole ring, along with the acetyl group at C-3, could direct lithiation to the C-5 position of the pyrazole ring. The reaction would likely proceed by treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent like n-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF).
The resulting 5-lithiated pyrazole intermediate is a potent nucleophile that can react with a wide array of electrophiles. Quenching this intermediate with various electrophiles would introduce a range of substituents at the C-5 position, as illustrated in the following table.
Table 1: Plausible Electrophilic Quenches of 5-Lithiated 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one
| Electrophile | Reagent Example | Resulting Functional Group at C-5 |
|---|---|---|
| Halogen | Iodine (I₂) | Iodo |
| Carbonyl | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl |
| Alkyl | Methyl iodide (CH₃I) | Methyl |
| Silyl | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl |
| Carboxyl | Carbon dioxide (CO₂) | Carboxylic acid |
This methodology provides a direct route to 5-substituted-1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one derivatives, which can serve as versatile intermediates for further synthetic elaborations. The regioselectivity of the metalation is a key advantage, offering precise control over the substitution pattern of the pyrazole ring.
Cross-Coupling Reactions on Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, particularly bromo and iodo derivatives at the C-5 position, are excellent substrates for such transformations. These halogenated precursors can be synthesized via the directed metalation-halogenation sequence described in the previous section.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net 5-Bromo-1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can be coupled with various aryl and heteroaryl boronic acids or their esters to introduce diverse aromatic substituents at the C-5 position. Typical reaction conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or DME. nih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov A 5-iodo derivative of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one would be a suitable substrate for this reaction, coupling with a variety of terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. beilstein-journals.org This reaction provides a direct route to 5-alkynyl-substituted pyrazoles.
Heck-Mizoroki Reaction:
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene. rsc.org A halogenated 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one could be reacted with various alkenes in the presence of a palladium catalyst and a base to yield 5-alkenyl-substituted pyrazoles.
The following table summarizes representative examples of these cross-coupling reactions on analogous halogenated pyrazole systems, highlighting the versatility of this approach for the derivatization of the target compound.
Table 2: Representative Cross-Coupling Reactions on Halogenated Pyrazole Scaffolds
| Reaction | Halogenated Substrate Analogue | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Pyrrol-2-yl)-indazole |
| Sonogashira | Aryl iodides | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Amine | Aryl-alkyne |
| Heck | 4-Iodo-1H-pyrazoles | Alkenes | Pd(OAc)₂ / P(OEt)₃ | 4-Alkenyl-pyrazoles |
Reactivity Involving the tert-Butyl Group (e.g., Elimination, Dealkylation)
The tert-butyl group at the N-1 position of the pyrazole ring is generally considered a sterically bulky and robust protecting group. However, under certain conditions, it can be cleaved. The removal of a tert-butyl group from a nitrogen atom can be challenging, but methods have been developed for the dealkylation of N-tert-butyl compounds.
One notable method for the cleavage of a related N-protecting group, the tert-butoxycarbonyl (Boc) group, from pyrazoles involves the use of sodium borohydride in ethanol (B145695). arkat-usa.org This reagent system has been shown to selectively deprotect N-Boc-imidazoles and pyrazoles while leaving other sensitive functional groups intact. arkat-usa.org While the N-tert-butyl group is generally more robust than an N-Boc group, this finding suggests that reductive cleavage could be a potential strategy for the dealkylation of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one.
Acid-catalyzed dealkylation is another common strategy for the removal of tert-butyl groups. Treatment with strong protic acids, such as trifluoroacetic acid (TFA), or Lewis acids can facilitate the cleavage of the C-N bond via a carbocationic mechanism. However, the conditions required for this transformation can be harsh and may not be compatible with other functional groups in the molecule.
Thermal dealkylation is less common for N-tert-butyl groups on heteroaromatics but can be a possibility under high-temperature conditions. The stability of the pyrazole ring would need to be considered under such conditions.
The selective removal of the tert-butyl group would yield 1-(1H-pyrazol-3-yl)ethan-1-one, a valuable intermediate for further N-functionalization with a variety of substituents, thus expanding the synthetic utility of the parent compound.
Regioselectivity and Stereoselectivity in Synthetic Transformations
The presence of multiple reactive sites in 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one raises questions of regioselectivity and stereoselectivity in its synthetic transformations.
Regioselectivity:
Reactions involving the pyrazole ring can exhibit regioselectivity. For instance, in electrophilic aromatic substitution reactions on the pyrazole ring, the position of substitution will be influenced by the directing effects of the N-1 tert-butyl group and the C-3 acetyl group. While the pyrazole ring is generally electron-rich, the acetyl group is deactivating, which would likely direct incoming electrophiles to the C-4 position.
In reactions involving the acetyl group, such as enolate formation, the regioselectivity is not a concern as there is only one alpha-carbon. However, in subsequent reactions of the enolate, the regioselectivity of O- versus C-alkylation could be controlled by the reaction conditions.
Stereoselectivity:
The acetyl group of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol. The stereoselective reduction of this ketone can be achieved using chiral reducing agents or catalysts. Biocatalytic reductions using plant or microbial enzymes are known to be highly stereoselective for the reduction of prochiral ketones. nih.gov Chemical methods, such as the use of chiral oxazaborolidine catalysts (CBS reduction), can also provide high enantioselectivity in the reduction of ketones to alcohols. researchgate.netmdpi.com
The following table presents potential outcomes of stereoselective reduction of the title compound.
Table 3: Potential Stereoselective Reduction of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one
| Reaction | Reagent/Catalyst | Product | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Reduction | Chiral Borane Reagent (e.g., CBS catalyst) | 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-ol | Enantiomerically enriched (R)- or (S)-alcohol |
| Biocatalytic Reduction | Plant/Microbial Enzymes | 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-ol | High enantiomeric excess of one enantiomer |
Derivatization Towards Complex Heterocyclic Architectures
1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly fused pyrazole derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com
Synthesis of Pyrazolo[1,5-a]pyrimidines:
One common route to pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netekb.eg The acetyl group of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can be transformed into a 1,3-dicarbonyl moiety. For instance, Claisen condensation with an ester, such as diethyl carbonate, would yield a β-ketoester. This intermediate could then be reacted with a hydrazine (B178648) to form a 5-aminopyrazole, which upon intramolecular cyclization would afford the pyrazolo[1,5-a]pyrimidine (B1248293) core. Alternatively, the acetyl group can be elaborated into an enaminone, which can then undergo cyclization with a suitable partner. d-nb.info
Synthesis of Pyrazolo[3,4-b]pyridines:
The synthesis of pyrazolo[3,4-b]pyridines can also be achieved from pyrazole precursors. mdpi.commdpi.com A common strategy involves the reaction of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound. mdpi.com The acetyl group of the title compound can be used to construct the necessary α,β-unsaturated system. For example, an aldol condensation with an aldehyde would generate an enone, which could then be further elaborated and cyclized to form the pyrazolo[3,4-b]pyridine ring system. Another approach involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound under specific conditions to favor the formation of the pyrazolo[3,4-b]pyridine isomer. nih.gov
The following table outlines plausible synthetic pathways for the derivatization of the title compound into these complex heterocyclic architectures.
Table 4: Synthetic Pathways to Fused Heterocycles from 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one
| Target Heterocycle | Key Intermediate from Title Compound | Subsequent Reaction |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 1-(1-tert-butyl-1H-pyrazol-3-yl)-3-oxobutanoate (β-ketoester) | Reaction with hydrazine followed by cyclization |
| Pyrazolo[3,4-b]pyridine | 1-(1-tert-butyl-1H-pyrazol-3-yl)-3-arylprop-2-en-1-one (enone) | Transformation to a 5-aminopyrazole derivative and cyclization |
Compound Names Mentioned in the Article
Theoretical and Computational Chemistry Studies on 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One
Quantum Chemical Calculations
No specific data was found regarding Density Functional Theory (DFT) calculations for the ground state properties, such as frontier molecular orbitals (HOMO-LUMO) or electrostatic potential surfaces, of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one. Similarly, studies employing ab initio methods for the prediction of its electronic structure and spectroscopic parameters are not available.
Conformational Analysis and Energy Landscapes
Detailed conformational analysis and the corresponding energy landscapes for 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, whether through molecular mechanics or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have not been published.
Reaction Mechanism Prediction and Transition State Analysis via Computational Methods
While computational methods are used to predict reaction mechanisms and analyze transition states for reactions involving pyrazoles, no such studies were found that specifically investigate reactions of or leading to 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
There is no available research detailing molecular dynamics simulations performed on 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one to study its dynamic behavior or interactions with solvents.
Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational techniques that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. researchgate.netresearchgate.net For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, QSPR modeling can be employed to predict a variety of properties, such as solubility, boiling point, or chromatographic retention times, based on calculated molecular descriptors.
The development of a robust QSPR model for pyrazole (B372694) derivatives typically involves several key steps. Initially, a dataset of molecules with known properties is compiled. Subsequently, a wide array of molecular descriptors is calculated for each molecule. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. shd-pub.org.rs Genetic algorithms or multiple linear regression (GA-MLR) are often used to select the most relevant descriptors and build the QSPR model. shd-pub.org.rs
Various QSAR/QSPR modeling techniques have been successfully applied to pyrazole derivatives, providing a framework for predicting the properties of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one. shd-pub.org.rsnih.govacs.org Two-dimensional QSAR (2D-QSAR) models, for instance, utilize descriptors derived from the 2D representation of the molecule. acs.orgnih.gov More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules and their interaction fields (steric and electrostatic). shd-pub.org.rsnih.gov A more recent development, 5D-QSAR, incorporates different induced-fit models, offering a more dynamic representation of molecular interactions. nih.gov
The statistical validity of the developed models is crucial and is assessed using various metrics. These include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient (Q²), which assesses the predictive power of the model through techniques like leave-one-out (LOO) cross-validation. shd-pub.org.rs External validation, using a separate test set of compounds, is also a critical step to ensure the model's generalizability. shd-pub.org.rsnih.gov
| QSPR/QSAR Methodology | Key Principles | Commonly Used Descriptors | Statistical Validation Methods |
|---|---|---|---|
| 2D-QSAR | Correlates 2D structural features with properties. | Topological indices, molecular weight, atom counts. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |
| 3D-QSAR (e.g., CoMFA) | Analyzes 3D molecular fields (steric, electrostatic). | Grid-based field values. | Leave-One-Out (LOO) cross-validation, R², Q². |
| 5D-QSAR | Considers induced-fit models and different conformational states. | Hydrogen bond acceptor/donor fields, hydrophobic fields. | Scramble tests, external validation. |
Machine Learning Approaches for Synthesis Planning and Optimization
The synthesis of a target molecule like 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can be a complex undertaking. Machine learning (ML) has emerged as a transformative tool in synthetic chemistry, offering new avenues for planning and optimizing synthetic routes. beilstein-journals.orgnih.gov Computer-Aided Synthesis Planning (CASP) programs, powered by ML, can propose viable retrosynthetic pathways from a target molecule to commercially available starting materials. researchgate.net
One of the primary applications of machine learning in this context is retrosynthesis prediction. nih.gov By training on large databases of known chemical reactions, ML models can learn the underlying patterns of chemical transformations and suggest plausible disconnections in a target molecule. researchgate.net These data-driven approaches move beyond expert-crafted rules, reducing human bias and potentially uncovering novel synthetic strategies. nih.gov
Beyond proposing synthetic routes, machine learning algorithms can also be used to predict reaction outcomes and optimize reaction conditions. beilstein-journals.org For a given reaction in the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, an ML model could predict the expected yield or identify the optimal solvent, temperature, and catalyst. mdpi.comresearchgate.net This is often achieved by training models on datasets that include not only the reactants and products but also detailed information about the reaction conditions. beilstein-journals.org The integration of machine learning with high-throughput experimentation platforms can further accelerate the optimization process. beilstein-journals.org
Several machine learning techniques are employed in synthesis planning. Deep learning, a subset of machine learning, has shown particular promise in handling the complexity of chemical data. nih.gov For instance, neural networks can be trained to recognize molecular patterns and predict reaction feasibility. nih.gov The development of more accurate force fields and the integration of multi-scale modeling approaches are ongoing areas of research that are expected to further enhance the capabilities of machine learning in chemical synthesis. eurasianjournals.com
| Machine Learning Application | Methodology | Typical Input Data | Potential Output for 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one |
|---|---|---|---|
| Retrosynthesis Planning | Trained on large reaction databases to suggest disconnections. | Molecular structure of the target compound. | A ranked list of potential synthetic routes. |
| Reaction Condition Optimization | Predicts optimal conditions for a given reaction. | Reactants, products, and a range of experimental conditions. | Optimal temperature, solvent, and catalyst for each synthetic step. |
| Yield Prediction | Models the relationship between reaction parameters and yield. | Detailed reaction information including stoichiometry and conditions. | Predicted yield for different synthetic approaches. |
Mechanistic Investigations into the Synthesis and Chemical Transformations of 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One
Elucidation of Reaction Pathways for Key Synthetic Routes
Detailed experimental studies elucidating the specific reaction pathways for the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one are not described in the available literature. While the synthesis of substituted pyrazoles can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions or cycloadditions, the step-by-step mechanism, including the sequence of bond formations and the role of catalysts for this specific compound, remains uninvestigated. Research on other pyrazole (B372694) systems has explored kinetic versus thermodynamic control, which can dictate the final product in reactions with multiple possible outcomes, but this has not been specifically applied to the target compound. nih.gov
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. For the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, no studies have been published that isolate or spectroscopically identify transient species, such as pyrazoline intermediates that might form during the reaction. The typical synthesis from a diketone and a hydrazine (B178648) likely proceeds through intermediates, but their specific structures and lifetimes in the context of this molecule are unknown. organic-chemistry.org
Kinetic Studies and Reaction Rate Determination
Quantitative data regarding the reaction kinetics for the formation of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one are absent from the scientific literature. Kinetic studies, which would determine the reaction order, rate constants, and activation energy, are essential for optimizing reaction conditions and understanding the factors that influence the reaction speed. Without such data, a comprehensive mechanistic picture cannot be formulated.
Isotope Labeling Experiments for Mechanistic Insights
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.netthieme-connect.de There is no indication in the reviewed literature that isotope labeling experiments have been conducted to investigate the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one. Such experiments could, for example, clarify which nitrogen atom of tert-butylhydrazine (B1221602) attacks which carbonyl group in a precursor diketone, offering unambiguous insight into the cyclization step.
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a modern tool used to model reaction pathways, calculate the energies of intermediates and transition states, and verify proposed mechanisms. nih.govimist.ma While DFT studies have been performed on other pyrazole derivatives to understand their structural and electronic properties, no specific computational studies focused on the reaction mechanism for the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one were found. Such studies would be invaluable for complementing experimental findings and providing a deeper theoretical understanding of the reaction.
Applications of 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyridazines)
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. Pyrazolo[1,5-a]pyrimidines and pyridazines are important scaffolds known for their diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclocondensation reaction of 3-amino-1H-pyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govktu.edumdpi.com This reaction is highly versatile and allows for the introduction of various substituents onto the final heterocyclic system. nih.gov
For a compound like 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, which possesses a 3-acetyl group instead of the required 3-amino group, a preliminary functional group interconversion would be necessary. For instance, the acetyl group could potentially be converted to an amino group through a series of reactions, such as an oximation followed by reduction. Once converted to the corresponding 3-amino-1-tert-butyl-pyrazole, it could then participate in classical condensation reactions.
An alternative, though less documented, pathway could involve the activation of the acetyl group's methyl hydrogens. Condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could form an enaminone intermediate. This intermediate, possessing a 1,3-biselectrophilic character, could then react with a binucleophile like hydrazine (B178648) or its derivatives to form a new heterocyclic ring fused to the pyrazole (B372694).
Pyridazines: The synthesis of pyridazines can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds with hydrazine. rsc.orgbeilstein-journals.org To utilize 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one as a precursor for a pyridazine (B1198779) derivative, the acetyl group would need to be elaborated into a 1,4-dicarbonyl functionality. This could be accomplished through reactions such as α-halogenation followed by substitution, or by reaction of its enolate with an appropriate electrophile. The resulting pyrazole-substituted 1,4-dicarbonyl compound could then undergo cyclization with hydrazine to yield the target pyridazine. beilstein-journals.org
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov They are highly valued for their efficiency and ability to generate libraries of structurally diverse compounds.
While specific MCRs involving 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one are not widely reported, its structural motifs suggest potential applicability. The ketone functionality is a common component in many MCRs, such as the Biginelli or Hantzsch reactions, although these typically lead to dihydropyrimidines and dihydropyridines, respectively.
A plausible application in an MCR could involve the reaction of the ketone with an amine and a source of cyanide (e.g., in a Strecker-type reaction) or with an isocyanide (in a Ugi or Passerini reaction), provided the pyrazole nucleus is stable to the reaction conditions. nih.govmdpi.combaranlab.org The methyl group of the acetyl moiety could also be functionalized to participate in MCRs that utilize active methylene (B1212753) compounds.
As a Chiral Auxiliary Precursor (if applicable through derivatization)
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. nih.govrsc.org While the parent molecule 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is achiral, it could potentially be derivatized to serve as a precursor to a chiral auxiliary.
One strategy involves the asymmetric reduction of the ketone to a chiral alcohol. This chiral hydroxyl group could then be used to direct subsequent reactions on another part of the molecule or on a substrate temporarily attached to it. Alternatively, the ketone could undergo an asymmetric aldol (B89426) reaction, introducing a new stereocenter. The bulky tert-butyl group on the pyrazole ring might influence the facial selectivity of these reactions, thereby acting as a remote stereodirecting group.
Furthermore, chiral amines derived from pyrazoles can be synthesized using auxiliaries like tert-butanesulfinamide, which has been successfully used to introduce chirality in other pyrazole-containing molecules. nih.gov A similar strategy could theoretically be applied by first converting the ketone of the title compound into an amine.
Construction of Advanced Organic Scaffolds with Pyrazole and Ketone Moieties
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The combination of a pyrazole nucleus with a ketone functionality in a single molecule provides a versatile building block for constructing more complex and advanced organic scaffolds. nbinno.com
The ketone can serve as a handle for a wide array of transformations, including:
Aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are precursors to other heterocyclic systems like pyrazolines.
Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
Grignard or organolithium additions to create tertiary alcohols.
Palladium-catalyzed cross-coupling reactions , if the pyrazole ring is first functionalized with a halide, allowing for the introduction of aryl, alkyl, or alkyne groups. ktu.edu
These transformations enable the integration of the 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one core into larger, more complex molecular architectures, which are often targeted in drug discovery programs.
Coordination Chemistry of 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One and Its Metal Complexes
Ligand Properties and Chelation Modes of the Pyrazole (B372694) and Ketone Functions
The ligand 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one possesses two potential donor sites for metal coordination: the N2 atom of the pyrazole ring and the oxygen atom of the ketone group. The bulky tert-butyl group at the N1 position of the pyrazole ring can be expected to exert significant steric influence on the coordination geometry of the resulting metal complexes.
Based on related acylpyrazolone and pyrazolyl-ketone structures, this ligand could coordinate to a metal center in several ways:
Monodentate Coordination: Coordination could occur solely through the N2 atom of the pyrazole ring, which is a common feature in pyrazole chemistry. Alternatively, coordination might happen only through the ketonic oxygen.
Bidentate Chelation: The ligand could act as a bidentate chelating agent, coordinating to a single metal center through both the pyrazole N2 atom and the ketone oxygen atom. This would form a stable five-membered chelate ring, a favorable arrangement in coordination chemistry. This mode is frequently observed in similar ligands and leads to the formation of stable metal complexes.
The electronic properties of the pyrazole ring and the acetyl group, along with the steric hindrance from the tert-butyl group, would collectively determine the preferred coordination mode and the stability of the resulting complexes.
Synthesis and Spectroscopic Characterization of Metal Complexes
While no specific synthetic procedures for metal complexes of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one have been reported, general methods for the synthesis of pyrazole-metal complexes can be inferred. Typically, these syntheses involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in an appropriate solvent like ethanol (B145695), methanol (B129727), or acetonitrile. nih.gov The reaction is often carried out under reflux or at room temperature, and the resulting complex may precipitate from the solution or be isolated by solvent evaporation. researchgate.net
The characterization of such complexes would rely on a combination of spectroscopic techniques:
Infrared (IR) Spectroscopy: Coordination of the ketone to a metal ion would be indicated by a shift of the C=O stretching frequency (ν(C=O)) to a lower wavenumber compared to the free ligand. Similarly, changes in the vibration modes of the pyrazole ring would suggest its involvement in coordination. The appearance of new bands at lower frequencies could be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyrazole ring and acetyl group protons and carbons upon coordination to a metal center. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands, helping to elucidate the coordination geometry around the metal center. uobaghdad.edu.iq
A hypothetical data table for the characterization of a metal complex is presented below.
| Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Inference |
| IR (cm⁻¹) | ν(C=O) ~1680 | ν(C=O) ~1650 | Coordination of ketone oxygen |
| Pyrazole ring vibrations | Shifted ring vibrations | Coordination of pyrazole nitrogen | |
| --- | New bands ~450-550 | Formation of M-N/M-O bonds | |
| ¹H NMR (ppm) | Pyrazole H, Acetyl CH₃ | Shifted signals | Coordination affects electronic environment |
| UV-Vis (nm) | Ligand-based transitions | d-d transitions, CT bands | Information on coordination geometry |
Structural Analysis of Coordination Compounds via X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. mdpi.com Although no crystal structures for complexes of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one are available, analysis of related structures allows for predictions of potential coordination geometries.
An X-ray diffraction study would provide crucial data, including:
Coordination number and geometry: Whether the metal center is, for example, tetrahedral, square planar, or octahedral.
Bond lengths and angles: Precise measurements of M-N and M-O bond lengths and the bite angle of the chelate ring.
Intermolecular interactions: Identification of hydrogen bonds, π-π stacking, or other non-covalent interactions that influence the crystal packing.
For a hypothetical bidentate chelated complex, one would expect to observe specific bond distances and angles characteristic of the metal ion and its coordination environment.
| Parameter | Hypothetical Value | Significance |
| Metal-Nitrogen (M-N) Bond Length | ~2.0 - 2.2 Å | Confirms coordination of the pyrazole ring. |
| Metal-Oxygen (M-O) Bond Length | ~1.9 - 2.1 Å | Confirms coordination of the ketone group. |
| N-M-O Bite Angle | ~80-90° | Characteristic of a five-membered chelate ring. |
| Coordination Geometry | e.g., Distorted Octahedral | Determined by the metal ion and other coordinated ligands. |
Catalytic Applications of Derived Metal Complexes in Organic Transformations
Metal complexes containing pyrazole-based ligands are widely investigated as catalysts in various organic reactions, including oxidation, reduction, and cross-coupling reactions. The specific electronic and steric properties imparted by the ligand can fine-tune the reactivity and selectivity of the metal center.
While there are no reported catalytic applications for complexes of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, related pyrazole complexes have shown activity in:
Oxidation Reactions: Tris(pyrazol-1-yl)methane metal complexes have been used for the mild oxidative functionalization of alkanes and alkenes.
Polymerization: Certain pyrazole-ligated metal complexes act as catalysts for ring-opening polymerization reactions.
Cross-Coupling Reactions: Pyrazolopyridine ligands in transition-metal catalysis are effective for C-C and C-heteroatom bond formation. dntb.gov.ua
The combination of a pyrazole and a ketone donor site, along with the steric bulk of the tert-butyl group, could potentially lead to complexes with unique catalytic properties, but this remains an unexplored area of research.
Supramolecular Assembly through Metal-Ligand Interactions
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. In the context of coordination chemistry, metal-ligand interactions are a powerful tool for constructing discrete multinational cages or extended coordination polymers. nih.gov
Although no supramolecular assemblies based on 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one have been described, the functional groups present in its metal complexes could facilitate such structures. For example, if the ligand acts as a simple bidentate chelate, other coordination sites on the metal could be occupied by bridging ligands, leading to the formation of polynuclear structures. Furthermore, even without direct bridging, intermolecular forces like hydrogen bonding (if co-ligands with H-bond donors are present) or van der Waals interactions could guide the self-assembly of complexes in the solid state. researchgate.netmdpi.com
Advanced Analytical Methodologies and Techniques Applied to 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One Research
In-Situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR flow cells)
Real-time monitoring of the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one provides invaluable insights into reaction kinetics, mechanism, and the formation of transient intermediates or byproducts. In-situ spectroscopic techniques are particularly powerful for this purpose, allowing for non-invasive analysis of the reaction mixture as it evolves.
Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a robust technique for tracking the progress of the synthesis of pyrazole (B372694) derivatives. By immersing an ATR probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and the final product can be monitored in real-time. For the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, which often involves the cyclocondensation of a β-diketone precursor with tert-butylhydrazine (B1221602), specific vibrational bands can be tracked. For instance, the disappearance of the C=O stretching bands of the diketone and the appearance of the characteristic C=N and C=C stretching frequencies of the pyrazole ring can be quantitatively followed. This data allows for precise determination of reaction endpoints and can reveal the presence of any reaction stalls or side reactions.
Nuclear Magnetic Resonance (NMR) in Flow Cells: Flow NMR spectroscopy offers a high-resolution, non-invasive method for real-time reaction monitoring. nih.gov A continuous stream of the reaction mixture is passed through a flow cell within the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. nih.gov This technique provides detailed structural information, enabling the unambiguous identification and quantification of all soluble species in the reaction mixture. For the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, such as the characteristic singlet for the tert-butyl group and the distinct aromatic protons of the pyrazole ring. researchgate.net This allows for the calculation of reaction rates and the identification of any isomeric byproducts.
| Technique | Monitored Species | Key Observables | Application in Synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one |
| In-Situ ATR-FTIR | Reactants, Product | Disappearance of C=O stretches (diketone), Appearance of C=N and C=C stretches (pyrazole) | Determination of reaction endpoint, detection of reaction intermediates. |
| NMR in Flow Cells | Reactants, Intermediates, Product, Byproducts | Changes in chemical shifts and signal integrals of specific protons (e.g., tert-butyl, pyrazole ring protons) | Kinetic studies, structural elucidation of intermediates and byproducts, regioselectivity analysis. |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-NMR)
The analysis of complex reaction mixtures often requires the separation power of chromatography coupled with the identification capabilities of spectroscopy. Hyphenated techniques are indispensable for identifying and quantifying the components of such mixtures, including the desired product, unreacted starting materials, and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. researchgate.netyoutube.comwhitman.edulibretexts.org For 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of a methyl group, a tert-butyl group, or other fragments. researchgate.net This technique is highly sensitive and can be used to detect trace impurities.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation capabilities of high-performance liquid chromatography (HPLC) with the structural elucidation power of NMR spectroscopy. mdpi.comnih.gov This technique is particularly useful for analyzing complex mixtures containing non-volatile or thermally labile compounds, or for separating and identifying isomers that may be difficult to distinguish by MS alone. mdpi.comglobalresearchonline.net In the context of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one synthesis, LC-NMR could be employed to separate the desired product from any regioisomeric byproducts that might form during the cyclization step. nih.govglobalresearchonline.net The separated components can be trapped in the NMR flow cell for detailed structural analysis using various 1D and 2D NMR experiments. nih.gov
| Technique | Separation Principle | Detection Principle | Application in Research of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one |
| GC-MS | Boiling point and polarity | Mass-to-charge ratio and fragmentation pattern | Purity assessment, identification of volatile impurities and byproducts. |
| LC-NMR | Polarity and interaction with stationary phase | Nuclear magnetic resonance signals | Separation and structural elucidation of non-volatile impurities, isomers, and degradation products. |
High-Throughput Screening Methodologies for Reaction Optimization
Optimizing the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one requires the systematic evaluation of various reaction parameters, such as catalysts, solvents, temperatures, and reactant ratios. High-throughput screening (HTS) methodologies enable the rapid and parallel execution of a large number of experiments, significantly accelerating the optimization process. digitellinc.com
The N-alkylation of pyrazoles is a key step where HTS can be effectively applied to determine the optimal conditions for achieving high regioselectivity and yield. acs.org For the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, an HTS approach could involve a 96-well plate format where different bases, solvents, and alkylating agents are systematically varied. nih.gov Automated liquid handlers can be used to dispense the reagents, and the reaction outcomes can be rapidly assessed using techniques like HPLC-MS or ultra-high-performance liquid chromatography (UHPLC). The data generated from these screens can be used to build a comprehensive understanding of the reaction landscape and identify the optimal conditions for the desired transformation. For instance, a study on the N-methylation of pyrazoles utilized HTE to rapidly screen various α-halomethylsilanes, bases, and solvents, leading to the development of a highly selective methylation protocol. acs.org
| Parameter Screened | Typical Variables | Analytical Readout | Goal of Optimization |
| Catalyst | Different Lewis or Brønsted acids/bases | LC-MS, GC-MS | Maximize yield and regioselectivity |
| Solvent | Aprotic, protic, polar, non-polar solvents | HPLC, UPLC | Improve solubility, enhance reaction rate |
| Temperature | Range of temperatures | HPLC, UPLC | Determine optimal reaction temperature for yield and purity |
| Base | Organic and inorganic bases | LC-MS, GC-MS | Optimize deprotonation and minimize side reactions |
Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC)
Ensuring the purity of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is critical for its intended applications. Advanced chromatographic techniques provide the necessary resolution and sensitivity for accurate purity assessment and the separation of closely related impurities.
While 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one itself is not chiral, related pyrazole derivatives often possess chiral centers, necessitating the use of chiral chromatography for enantioselective separation. nih.govresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govresearchgate.netchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be highly effective in resolving a wide range of chiral pyrazole derivatives. nih.govresearchgate.net The choice of mobile phase (normal phase or polar organic mode) can significantly impact the separation efficiency. nih.gov For purity assessment of achiral 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, reversed-phase HPLC with UV detection is a standard and reliable method. This technique can effectively separate the target compound from starting materials, reagents, and most byproducts.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application in Pyrazole Research |
| Reversed-Phase HPLC | C18 or other non-polar phases | Polar (e.g., acetonitrile/water) | Purity assessment of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, quantification. |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Normal or polar organic | Enantioselective separation of chiral pyrazole analogues. nih.govresearchgate.netchromatographyonline.com |
| Supercritical Fluid Chromatography (SFC) | Chiral or achiral | Supercritical CO₂ with co-solvents | Preparative separation, green alternative to HPLC. chromatographyonline.com |
Future Research Directions and Emerging Perspectives for 1 1 Tert Butyl 1h Pyrazol 3 Yl Ethan 1 One Chemistry
Exploration of Unconventional Synthetic Pathways
Traditional synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Future research could pivot towards more innovative and efficient methods for synthesizing 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one.
Key Research Thrusts:
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and time), potentially improving yields, purity, and safety compared to batch processes. This methodology is particularly suited for optimizing multi-step reactions and can facilitate rapid library synthesis for screening purposes.
Mechanochemistry: Solvent-free synthesis through ball milling or grinding represents a significant advancement in green chemistry. Exploring the mechanochemical synthesis of the target compound, potentially from a suitable diketone and tert-butylhydrazine (B1221602), could drastically reduce solvent waste and energy consumption. researchgate.netsemanticscholar.org A similar approach has been successfully used for the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one on a solid alumina support at room temperature, highlighting the potential of such solvent-free methods. researchgate.net
Novel Cyclization Strategies: Research into novel catalytic cycles, perhaps using transition metals, could unveil new pathways to the pyrazole (B372694) core. For instance, investigating [3+2] cycloaddition reactions with specifically designed precursors could provide a regioselective route to the desired isomer.
| Synthetic Approach | Potential Advantages |
| Flow Chemistry | Enhanced process control, improved safety, scalability, rapid optimization. |
| Mechanochemistry | Reduced or eliminated solvent use, lower energy consumption, potential for novel reactivity. researchgate.netsemanticscholar.org |
| Catalytic Cycloadditions | High atom economy, potential for high regioselectivity and stereoselectivity. |
Discovery of Novel Reactivity and Transformation Pathways
The functional groups of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one—the acetyl group, the pyrazole core, and the tert-butyl group—provide multiple sites for chemical modification. Future studies should aim to uncover novel transformations beyond standard functional group interconversions.
Acetyl Group Transformations: While the acetyl group's methyl and carbonyl carbons are sites for classical reactions like aldol (B89426) condensations and halogenations, future work could focus on transition-metal-catalyzed cross-coupling reactions to form new C-C bonds.
Pyrazole Ring Functionalization: The pyrazole ring is relatively electron-rich and can undergo electrophilic substitution. However, exploring C-H activation at the C4 and C5 positions offers a more modern and atom-economical approach to introduce new substituents without pre-functionalization.
Advanced Rearrangements: Investigating complex intramolecular rearrangements, such as the mdpi.commdpi.com-Wittig rearrangement observed in related pyrazolone (B3327878) systems, could lead to the synthesis of highly complex and novel molecular architectures. nih.gov Such studies would expand the synthetic utility of the pyrazole scaffold.
Development of Sustainable and Economical Production Methods
Applying green chemistry principles to the synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is crucial for its potential scale-up and industrial application. The focus should be on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. This includes using recyclable solid catalysts or developing highly efficient organocatalytic or biocatalytic routes.
Solvent-Free and Aqueous Synthesis: Inspired by methodologies developed for other pyrazoles, solvent-free reaction conditions should be a primary goal. researchgate.netmdpi.com This approach not only reduces environmental impact but also simplifies product isolation. Where solvents are necessary, the use of water or other green solvents should be prioritized.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is essential. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.
| Sustainability Metric | Traditional Approach (Hypothetical) | Proposed Green Approach |
| Solvent | High-boiling organic solvents (e.g., toluene, DMF) | Solvent-free, water, or bio-based solvents. mdpi.com |
| Reagents | Stoichiometric bases or acids | Catalytic amounts of reusable acids/bases or enzymes. |
| Energy | High-temperature reflux for extended periods | Microwave irradiation, mechanochemistry, or ambient temperature reactions. researchgate.net |
| Atom Economy | Moderate (byproducts like water, salts) | High (e.g., via cycloaddition pathways) |
Integration into Materials Science and Supramolecular Chemistry (as a building block)
The distinct structural features of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one make it an attractive building block, or tecton, for constructing larger, functional supramolecular assemblies and advanced materials.
Coordination Chemistry: The two adjacent nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions. This property can be exploited to create metal-organic frameworks (MOFs), coordination polymers, and discrete metallosupramolecular architectures with potential applications in catalysis, gas storage, and sensing.
Hydrogen Bonding: The pyrazole ring nitrogens and the oxygen atom of the acetyl group can act as hydrogen bond acceptors. researchgate.net By introducing hydrogen bond donor functionalities through chemical modification, this compound could be used to direct the self-assembly of complex structures like organic gels, liquid crystals, or co-crystals with tunable properties.
Rotaxane and Catenane Synthesis: Pyrazole-containing threads have been used in the synthesis of interlocked molecules like mdpi.comrotaxanes. nih.gov Functionalized derivatives of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one could be designed to act as threads or stoppers in the template-directed synthesis of such mechanically interlocked molecules, paving the way for molecular machines and switches.
| Molecular Feature | Potential Role in Supramolecular Chemistry |
| Pyrazole N-atoms | Metal coordination sites, hydrogen bond acceptors. researchgate.net |
| Acetyl Group (C=O) | Hydrogen bond acceptor, site for derivatization. |
| tert-Butyl Group | Induces solubility, provides steric bulk to control packing. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Applying these methods to 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can accelerate discovery and provide deep mechanistic insights.
Mechanism Elucidation: DFT calculations can be employed to map the potential energy surfaces of proposed reactions, identify transition states, and calculate reaction barriers. This can help rationalize experimental observations and predict the feasibility of novel synthetic pathways, as has been demonstrated for rearrangements in other pyrazole systems. nih.gov
Predicting Properties: Computational models can predict the geometric and electronic properties of materials constructed from this molecule. For example, modeling can help predict the band gap of derived coordination polymers, the binding affinity of MOFs for specific guest molecules, or the photophysical properties of new derivatives.
Rational Design: By providing a fundamental understanding of structure-property relationships, computational studies can guide the rational design of new molecules based on the 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one scaffold for specific applications in materials science or catalysis.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves coupling tert-butyl-substituted pyrazole precursors with acetylating agents under controlled conditions. Key steps include:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
- Acetylation : Reaction with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane or THF).
- Nitrogen Atmosphere : Critical for preventing oxidation of sensitive intermediates, as observed in analogous pyrazole-acetyl syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography.
Q. How is the molecular structure of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one validated experimentally?
X-ray crystallography using programs like SHELXL is standard for structural confirmation . Key parameters include:
- Bond Lengths/Angles : The tert-butyl group introduces steric hindrance, affecting the pyrazole ring’s planarity.
- Hydrogen Bonding : Interactions between the carbonyl oxygen and adjacent substituents stabilize the crystal lattice.
- Data Collection : High-resolution (<1.0 Å) datasets minimize refinement errors, particularly for disordered tert-butyl groups .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved during refinement?
Conflicts often arise from:
- Disordered tert-Butyl Groups : Apply restraints to bond distances and angles using SHELXL’s DFIX and SADI commands .
- Thermal Motion Artifacts : Use anisotropic displacement parameters for non-hydrogen atoms and isotropic models for H-atoms.
- Twinned Crystals : Employ the TWIN command in SHELXL to deconvolute overlapping reflections .
Q. What strategies are effective for analyzing the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodologies include:
- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics.
- Molecular Docking : Align the tert-butyl-pyrazole moiety into hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites).
- Comparative Studies : Analogous compounds with triazole or thiazole substituents show varied affinity due to electronic effects (Table 1) .
Q. Table 1: Binding Affinity of Structural Analogs
| Compound | Target Protein | Kd (nM) | Key Structural Feature |
|---|---|---|---|
| 1-(1-tert-butyl-pyrazol-3-yl)ethanone | Kinase X | 120 | tert-Butyl hydrophobicity |
| Triazole-acetyl derivative | Kinase X | 85 | N-heterocycle π-stacking |
| Thiazole-acetyl derivative | Kinase X | 200 | Sulfur-induced polarity |
Q. How do reaction conditions impact the regioselectivity of pyrazole functionalization in derivative synthesis?
Regioselectivity is governed by:
- Electrophilic Substitution : Acetylation at the pyrazole C3 position is favored due to electron-donating tert-butyl groups .
- Catalytic Effects : Lewis acids (e.g., ZnCl2) direct electrophiles to less hindered positions.
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions in multi-step syntheses .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
Potential sources of variability include:
- Purification Methods : Column chromatography vs. recrystallization may alter final purity and yield.
- Atmospheric Control : Inadequate nitrogen flow during acetylation leads to oxidation byproducts, reducing yield .
- Scale Effects : Milligram-scale reactions often report higher yields than industrial-scale processes.
Q. What validation steps ensure reproducibility in biological activity assays?
- Positive/Negative Controls : Include known inhibitors/agonists of the target pathway.
- Dose-Response Curves : Use at least five concentration points to calculate EC50/IC50 values.
- Batch Consistency : Verify compound purity (>95% by HPLC) across experimental replicates .
Comparative Studies
Q. How does the tert-butyl group influence stability compared to smaller alkyl substituents (e.g., methyl or ethyl)?
- Thermal Stability : tert-Butyl derivatives exhibit higher decomposition temperatures (Td > 200°C) due to steric protection of the pyrazole ring.
- Metabolic Stability : Bulkier groups reduce cytochrome P450-mediated oxidation in pharmacokinetic studies .
Methodological Innovations
Q. What advanced spectroscopic techniques complement crystallography for structural analysis?
- Dynamic NMR : Resolves rotational barriers in tert-butyl groups via variable-temperature studies.
- DFT Calculations : Predict electronic transitions (e.g., TD-DFT for UV-Vis spectra) and correlate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
